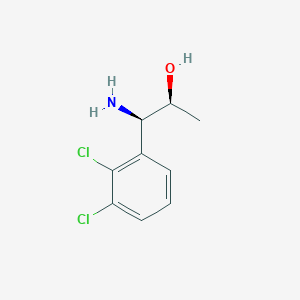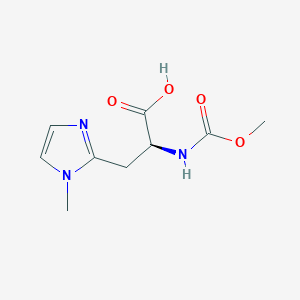
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a methoxycarbonyl group, an imidazole ring, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 1-methylimidazole.
Protection of Amino Group: The amino group of (S)-alanine is protected using a methoxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: The protected (S)-alanine is then coupled with 1-methylimidazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: This compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chiral center allows for selective binding to biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a different position of the imidazole ring.
(S)-2-((Methoxycarbonyl)amino)-3-(1H-imidazol-2-yl)propanoic acid: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the methoxycarbonyl group and the specific positioning of the methyl group on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
1007913-07-6 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-12-4-3-10-7(12)5-6(8(13)14)11-9(15)16-2/h3-4,6H,5H2,1-2H3,(H,11,15)(H,13,14)/t6-/m0/s1 |
InChI Key |
RCPZNLMYLXPYEJ-LURJTMIESA-N |
Isomeric SMILES |
CN1C=CN=C1C[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


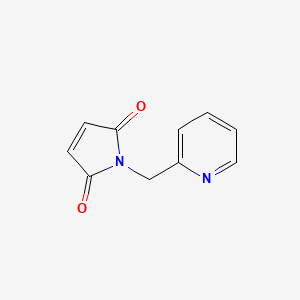
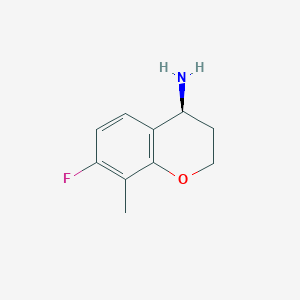
![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
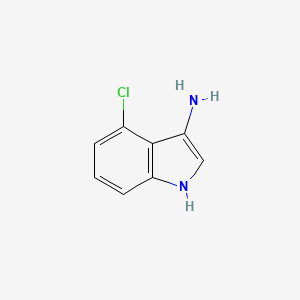
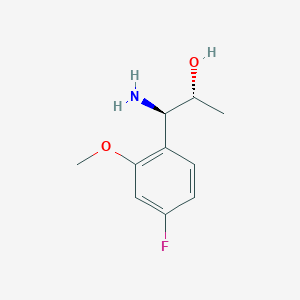
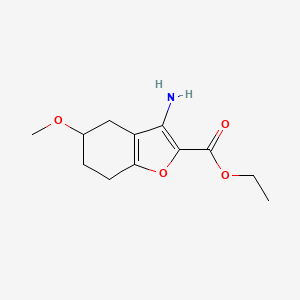


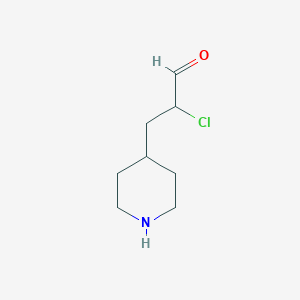
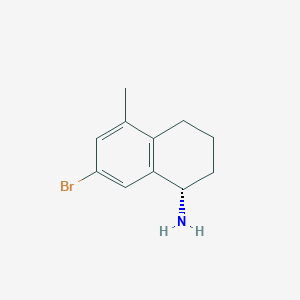
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
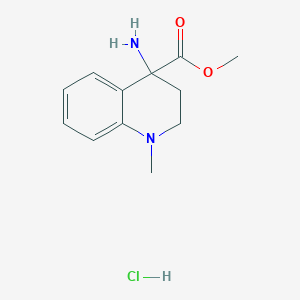
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
